Ethyl trans-4-bromocinnamate
Overview
Description
Ethyl trans-4-bromocinnamate, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.10784. The purity is usually 95%.
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Scientific Research Applications
Ethyl trans-4-methoxycinnamate, a related compound, is used in the synthesis of a sunscreen analog. This process includes carbonyl condensation reactions and carboxylic acid esterifications, highlighting its relevance in educational settings for students with a background in organic chemistry (Stabile & Dicks, 2004).
The reaction of ethyl α-bromocinnamates with tetrabutyl ammonium fluoride is influenced by the position of the substituent at the phenyl ring, which plays a role in the formation of β-fluoro ethyl cinnamates under certain conditions (Liang, Zhang, & Yu, 2012).
Ethyl ferulate, a compound structurally similar to Ethyl trans-4-bromocinnamate, is used as a sunscreening agent. Its photodynamics have been explored, demonstrating efficient non-radiative decay to the electronic ground state, mediated by trans-cis isomerization (Horbury et al., 2017).
2-Ethylhexyl 4-methoxycinnamate (EHMC), another related compound, is studied for its genotoxic effects. This research highlights the different DNA damage responses of its cis and trans isomers, pointing to the need for toxicological reevaluation of both isomers in personal care products (Sharma et al., 2017).
Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, a functional polymer similar to this compound, has been synthesized for potential applications in material science. It consists of a mixture of cis and trans isomers, as indicated by NMR spectroscopy (Sumida & Vogl, 1981).
Safety and Hazards
Ethyl trans-4-bromocinnamate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a comfortable position for breathing .
Relevant Papers Unfortunately, specific papers related to this compound were not found in the search results. For more detailed information, it is recommended to search scientific databases or journals for relevant research articles .
Mechanism of Action
Target of Action
Ethyl trans-4-bromocinnamate is a chemical compound with the molecular formula C11H11BrO2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
The compound has a molecular weight of 255.11 , which could influence its absorption and distribution. Its density is 1.359 g/mL at 25 °C (lit.) , which might affect its solubility and therefore its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it’s recommended to store the compound at 2-8°C . Exposure to certain conditions, such as high temperatures or light, could potentially degrade the compound or reduce its efficacy.
Properties
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOKYIPLSLPRTC-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-53-1, 15795-20-7 | |
Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl trans-4-bromocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-bromocinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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